molecular formula C20H24O3 B14516552 4-Butylphenyl 4-propoxybenzoate CAS No. 62716-67-0

4-Butylphenyl 4-propoxybenzoate

Cat. No.: B14516552
CAS No.: 62716-67-0
M. Wt: 312.4 g/mol
InChI Key: OINQLWXJLNGCBN-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-propoxybenzoate is an organic compound with the molecular formula C19H22O3 It is a type of ester formed from the reaction between 4-butylphenol and 4-propoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-propoxybenzoate typically involves an esterification reaction. One common method is the reaction of 4-butylphenol with 4-propoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-butylbenzoic acid or 4-propoxybenzoic acid.

    Reduction: Formation of 4-butylphenyl 4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Butylphenyl 4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The phenyl rings can interact with various enzymes and receptors, influencing their activity and leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylphenyl 4-methoxybenzoate
  • 4-Butylphenyl 4-ethoxybenzoate
  • 4-Butylphenyl 4-butoxybenzoate

Uniqueness

4-Butylphenyl 4-propoxybenzoate is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where these properties are advantageous.

Properties

CAS No.

62716-67-0

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-butylphenyl) 4-propoxybenzoate

InChI

InChI=1S/C20H24O3/c1-3-5-6-16-7-11-19(12-8-16)23-20(21)17-9-13-18(14-10-17)22-15-4-2/h7-14H,3-6,15H2,1-2H3

InChI Key

OINQLWXJLNGCBN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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